Kalkitoxin

描述

Historical Overview of Cyanobacterial Natural Product Discovery

Cyanobacteria, ancient photosynthetic microorganisms, have a long evolutionary history and are recognized as a prolific source of structurally diverse natural products. researchgate.netresearchgate.net The exploration of natural products from microorganisms, including bacteria and fungi, has historically been a significant source for drug discovery, particularly antibiotics. portlandpress.com While terrestrial organisms traditionally dominated natural product research, the unique biodiversity and environmental conditions of marine ecosystems have increasingly drawn scientific attention. kemdikbud.go.idmdpi.comworldoceanreview.comfrontiersin.org

Early investigations into marine natural products often focused on easily harvested invertebrates like sponges and sea hares. portlandpress.comworldoceanreview.com However, subsequent research revealed that many of the bioactive compounds isolated from these marine animals were, in fact, produced by symbiotic or dietary microorganisms, including cyanobacteria. portlandpress.comsi.edu This realization streamlined the process of studying these compounds by pinpointing the original producers. si.edu Over the past few decades, marine cyanobacteria, especially those found in reef systems, have emerged as a crucial source of unique bioactive secondary metabolites. portlandpress.comkemdikbud.go.id Research groups, such as those led by Professor Richard Moore and Professor William Gerwick, have significantly contributed to the understanding of the natural products chemistry of marine cyanobacteria through extensive collections and studies. kemdikbud.go.id

Rationale for Investigating Marine-Derived Bioactive Compounds

The marine environment, covering over 70% of the Earth's surface, is an unparalleled reservoir of biodiversity, harboring approximately 90% of the global biomass. mdpi.comfrontiersin.org Organisms thriving in the diverse and often extreme conditions of the ocean have evolved unique biochemical pathways, leading to the production of a vast array of secondary metabolites with novel chemical structures and potent biological activities. mdpi.comfrontiersin.orgnih.gov This chemical diversity is a primary rationale for investigating marine-derived compounds for potential applications in various fields, including pharmacology, biotechnology, and bioenergy production. nih.gov

The urgent need for new therapeutic agents, particularly in the face of rising drug resistance and the emergence of new diseases, has further fueled the exploration of underexploited sources like marine organisms. kemdikbud.go.idnih.govpensoft.net Marine-derived bioactive compounds have demonstrated a wide range of pharmacological properties, including anti-tumor, antiviral, antioxidant, anti-microbial, neuroprotective, and anti-inflammatory effects. mdpi.comnih.gov The unique structural features often found in marine natural products provide novel scaffolds for drug development that may not be readily available from terrestrial sources. worldoceanreview.comfrontiersin.org Advances in techniques for marine ecosystem investigation, extraction, and compound characterization have facilitated the discovery and study of these promising marine bioactive derivatives. nih.gov

Definition and Classification of Kalkitoxin as a Lipopeptide Toxin

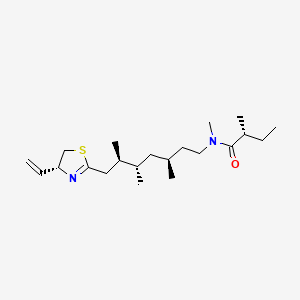

This compound is defined as a neurotoxic lipopeptide. kemdikbud.go.idmdpi.com It was initially isolated from the marine cyanobacterium Lyngbya majuscula, now reclassified as Moorea producens. wikipedia.orgnih.govmdpi.comnih.gov this compound's structure is characterized as a lipopeptide toxin with a molecular weight of 366.604 Da and a chemical formula of C₂₁H₃₈N₂OS. wikipedia.org It contains a 2,4-disubstituted thiazoline (B8809763) ring system linked to a lipophilic chain. wikipedia.orgmdpi.com The structure also includes two double bonds and an additional carbonyl group, contributing to its degrees of unsaturation. wikipedia.org this compound possesses five chiral centers, with one located on the thiazoline ring and the other four on tertiary carbon atoms within the aliphatic chain. wikipedia.org

Lipopeptides, in general, are a class of molecules that combine a lipid portion with a peptide moiety. mdpi.com Cyanobacterial natural products, including those from Moorea producens, can be broadly classified into non-ribosomally produced peptides (linear and cyclic) and lipopeptides of mixed biogenetic origin that incorporate polyketide or fatty acid-derived precursors with peptide components. mdpi.com this compound falls into this latter category due to its structure featuring both a lipid-like chain and peptide characteristics, including the presence of amino acid-derived components and an amide bond. wikipedia.orgmdpi.com Its classification as a toxin stems from its observed biological activities, particularly its neurotoxicity. kemdikbud.go.idmdpi.comfrontiersin.org

Here is a table summarizing key characteristics of this compound:

| Characteristic | Value/Description | Source(s) |

| Chemical Formula | C₂₁H₃₈N₂OS | wikipedia.orgnih.govuni.lu |

| Molecular Weight | 366.61 g·mol⁻¹ (366.604 Da) | wikipedia.orgnih.govuni.lu |

| Classification | Neurotoxic Lipopeptide Toxin | kemdikbud.go.idmdpi.comfrontiersin.org |

| Source Organism | Moorea producens (formerly Lyngbya majuscula) | wikipedia.orgnih.govmdpi.comnih.gov |

| Isolation Location | Curaçao, Puerto Rico | wikipedia.org |

| PubChem CID | 11176051 | wikipedia.orgnih.govuni.lu |

| Structural Features | Thiazoline ring, lipophilic chain, carbonyl group | wikipedia.orgmdpi.com |

| Degrees of Unsaturation | 4 | wikipedia.org |

| Chiral Centers | 5 | wikipedia.org |

Significance of this compound in Contemporary Natural Product Chemistry

This compound holds significance in contemporary natural product chemistry due to its unique structural features and potent biological activities, which have made it a subject of detailed research since its discovery. Its isolation from a marine cyanobacterium highlights the potential of these microorganisms as a source of novel and biologically active compounds. researchgate.netportlandpress.comkemdikbud.go.id The structural complexity of this compound, particularly the presence of the thiazoline ring and multiple chiral centers within its lipopeptide framework, presents interesting challenges and opportunities for synthetic chemists. mdpi.comwikipedia.orgresearchgate.net Successful total syntheses of this compound and its analogues have been reported, providing sufficient material for comprehensive biological evaluations and structure-activity relationship studies. kemdikbud.go.idmdpi.comresearchgate.net These synthetic efforts have been valuable not only for providing material but also for confirming or elucidating the compound's structure. mdpi.com

Furthermore, the potent neurotoxic properties of this compound, including its interaction with voltage-sensitive sodium channels, have made it a valuable tool for studying neural transmission and ion channel function. kemdikbud.go.idwikipedia.orgmdpi.comfrontiersin.orgresearchgate.netird.fr Its ability to block voltage-gated sodium channels is more potent than that of saxitoxin (B1146349) in certain cell lines. kemdikbud.go.id Beyond its neurotoxicity, research has also explored other biological activities of this compound, such as its effects on cellular hypoxia by inhibiting electron transport chain complex I and its impact on tumor cells, including the inhibition of angiogenesis and disruption of hypoxic signaling. wikipedia.orgmdpi.comnih.govmedkoo.com While its neurotoxicity might limit its direct therapeutic use, understanding its mechanisms of action can provide insights for the development of new drugs targeting similar pathways. kemdikbud.go.idnih.gov The ongoing research into this compound and its analogues underscores its importance as a lead compound in the discovery and development of potentially valuable molecules in natural product chemistry. kemdikbud.go.idresearchgate.net

Structure

2D Structure

3D Structure

属性

CAS 编号 |

247184-89-0 |

|---|---|

分子式 |

C21H38N2OS |

分子量 |

366.6 g/mol |

IUPAC 名称 |

(2R)-N-[(3S,5S,6R)-7-[(4R)-4-ethenyl-4,5-dihydro-1,3-thiazol-2-yl]-3,5,6-trimethylheptyl]-N,2-dimethylbutanamide |

InChI |

InChI=1S/C21H38N2OS/c1-8-16(4)21(24)23(7)11-10-15(3)12-17(5)18(6)13-20-22-19(9-2)14-25-20/h9,15-19H,2,8,10-14H2,1,3-7H3/t15-,16-,17+,18-,19-/m1/s1 |

InChI 键 |

PHYRFZDJEDWWKT-UJWQCDCRSA-N |

SMILES |

CCC(C)C(=O)N(C)CCC(C)CC(C)C(C)CC1=NC(CS1)C=C |

手性 SMILES |

CC[C@@H](C)C(=O)N(C)CC[C@@H](C)C[C@H](C)[C@H](C)CC1=N[C@@H](CS1)C=C |

规范 SMILES |

CCC(C)C(=O)N(C)CCC(C)CC(C)C(C)CC1=NC(CS1)C=C |

同义词 |

kalkitoxin |

产品来源 |

United States |

Ii. Natural Occurrence and Ecological Context

Isolation and Identification from Marine Cyanobacteria

Kalkitoxin was first isolated from the marine cyanobacterium Lyngbya majuscula, a filamentous cyanobacterium found in tropical and subtropical marine environments. researchgate.net This organism has since been reclassified and is now known as Moorea producens. researchgate.net The initial discovery and isolation of this compound were from a collection of this cyanobacterium at Playa Kalki in Curaçao, located in the Caribbean Sea. researchgate.net

The primary producer of this compound is the filamentous marine cyanobacterium Moorea producens. nih.gov Historically, this species was classified as Lyngbya majuscula. nih.gov These cyanobacteria are known for producing a diverse array of bioactive secondary metabolites. researchgate.netnih.gov Moorea producens forms extensive mats or blooms in shallow, tropical marine ecosystems and is a significant source of novel natural products. nih.gov

The isolation of this compound from Moorea producens involves extraction of the cyanobacterial biomass with organic solvents, followed by a series of chromatographic techniques to purify the compound. The structure of this compound was elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry.

Table 1: Primary Producing Organisms of this compound

| Organism Name | Previous Classification | Phylum | Environment |

| Moorea producens | Lyngbya majuscula | Cyanobacteria | Marine (Tropical/Subtropical) |

Geographical Distribution of Producing Cyanobacterial Strains

The first and most well-documented source of this compound is from Moorea producens collected in the Caribbean Sea, specifically from Curaçao. researchgate.net While marine cyanotoxins are globally distributed, with significant concentrations in the western Atlantic and central Pacific oceans, specific reports of this compound-producing strains outside of the Caribbean are not widespread in the available literature. nih.gov The distribution of Lyngbya majuscula (now Moorea producens) is global, found in tropical, subtropical, and temperate regions, suggesting that this compound production may be more widespread than currently reported. nih.gov

Table 2: Geographical Locations of this compound-Producing Cyanobacteria

| Location | Organism | Reference |

| Playa Kalki, Curaçao (Caribbean Sea) | Moorea producens (Lyngbya majuscula) | researchgate.net |

Ecological Role and Adaptive Significance for Producing Organisms

The production of potent toxins like this compound by cyanobacteria is believed to serve significant ecological functions. researchgate.net These secondary metabolites are often considered to be defense mechanisms. researchgate.net Lipopeptides isolated from Lyngbya majuscula have demonstrated a range of biological activities, including toxicity to fish and arthropods, which supports their role as defensive compounds. researchgate.net

The production of this compound likely provides Moorea producens with a competitive advantage in its environment. By deterring herbivores and inhibiting the growth of competing microorganisms, this compound can help the cyanobacterium to thrive and form the extensive blooms that are characteristic of this species. The neurotoxic properties of this compound can be a powerful deterrent against grazing organisms, thus ensuring the survival and proliferation of the cyanobacterial population. The ability of cyanobacteria to produce such secondary metabolites is a key adaptation to their environment. nih.gov

Environmental Factors Influencing this compound Production

The production of secondary metabolites in cyanobacteria, including toxins, is known to be influenced by a variety of environmental factors. While specific research focusing exclusively on the environmental triggers for this compound production is limited, general principles of cyanotoxin production can be applied. Key factors that influence the growth of cyanobacteria and the production of their toxins include light intensity, temperature, and nutrient availability. nih.govmdpi.com

Changes in these environmental conditions can lead to an increase in cyanobacterial blooms and, consequently, a higher concentration of their associated toxins in the marine environment. nih.gov For instance, studies on other cyanotoxins have shown that specific light intensities and temperatures can optimize toxin production. nih.gov Similarly, the availability of nutrients such as nitrogen and phosphorus can play a crucial role in both the growth of the cyanobacteria and their synthesis of secondary metabolites. mdpi.com It is plausible that similar environmental cues regulate the biosynthesis of this compound in Moorea producens.

Iii. Chemical Synthesis and Structural Modifications

Strategies for Total Chemical Synthesis of Kalkitoxin

The total synthesis of (+)-kalkitoxin has been a significant endeavor in organic chemistry, with several research groups contributing pioneering methodologies to assemble this intricate molecule. These syntheses have not only provided access to this scarce natural product for further biological evaluation but have also spurred the development of novel synthetic methods.

The first total synthesis of (+)-kalkitoxin was reported by Wu et al. in 2000, a landmark achievement that confirmed the absolute stereochemistry of the natural product. A key feature of their strategy was the convergent coupling of three main fragments: a thiazoline-containing unit, a polyketide chain, and a terminal amide piece. This approach allowed for the flexible and efficient assembly of the complex molecule.

Following this, White et al. developed a notable synthesis that employed an asymmetric organocopper conjugate addition followed by an in situ enolate alkylation. rsc.org This key step was instrumental in establishing the crucial anti,anti-1,2,4-trimethyl relationship within the polyketide backbone of the toxin. rsc.org Their synthesis, completed in sixteen steps, provided a valuable alternative route to this neurotoxic lipopeptide. rsc.org

The work of Asano et al. also represents a significant contribution to the field. Their approach centered on an oxazolidinone-based diastereoselective 1,4-addition of a methyl group to establish a key stereocenter. nih.gov Another critical step in their synthesis was the efficient formation of the thiazoline (B8809763) ring mediated by titanium tetrachloride (TiCl₄). nih.gov This methodology also proved effective for the synthesis of various this compound analogues. nih.gov

| Research Group | Key Synthetic Strategy |

| Wu et al. | Convergent fragment coupling |

| White et al. | Asymmetric organocopper conjugate addition and in situ enolate alkylation rsc.org |

| Balieu et al. | Iterative homologation of boronic esters ("assembly-line" synthesis) nih.gov |

| Asano et al. | Oxazolidinone-based diastereoselective 1,4-addition and TiCl₄-mediated thiazoline ring formation nih.gov |

The successful synthesis of this compound hinges on the strategic construction of key intermediates that can be efficiently elaborated and coupled. In the White et al. synthesis, a crucial intermediate was an α,β-unsaturated N-acyl oxazolidin-2-one. rsc.org The reaction pathway involved a tandem asymmetric conjugate addition of an organocopper species to this intermediate, followed by in situ α-methylation of the resulting enolate to set the anti,anti methyl stereotriad. rsc.org The thiazoline portion was assembled via a titanium tetrachloride-catalyzed cyclization of a vinyl-substituted amido thiol. rsc.org

The "assembly-line" synthesis by Balieu et al. utilized chiral lithiated benzoate (B1203000) esters and chloromethyllithium for the iterative homologation of a commercially available p-methoxybenzyl boronic ester. nih.govnih.gov This pathway allowed for the controlled, atom-by-atom growth of the carbon chain with full stereocontrol. nih.gov A key elongated boronic ester was formed after six iterations, which was then converted to introduce the terminal amino group. nih.gov

A primary challenge in the synthesis of this compound is the precise control of its numerous stereocenters. The polyketide portion of the molecule, with its multiple methyl-bearing chiral centers, requires highly stereoselective reactions. Early synthetic efforts often relied on substrate control or chiral auxiliaries to induce the desired stereochemistry.

Advancements in asymmetric catalysis have provided more elegant solutions to these challenges. The development of catalyst-controlled stereoselective reactions has been a significant boon, allowing for the direct and efficient installation of chiral centers with high enantiomeric and diastereomeric purity. The iterative approach by Balieu et al., for instance, showcases the power of reagent-controlled homologation to build complex stereochemical arrays with high fidelity. nih.govnih.gov The ability to avoid stoichiometric chiral reagents and auxiliaries in polyketide construction represents a significant advancement in the field. researchgate.net

Stereochemical Analysis and Importance of Chiral Centers

This compound possesses six chiral centers, and the specific configuration of each is crucial for its biological activity. Stereochemical analysis has confirmed that the naturally occurring enantiomer is (+)-kalkitoxin. Synthetic studies that have produced various stereoisomers (epimers) have demonstrated that even minor variations in the stereochemistry can lead to a significant reduction or complete loss of neurotoxicity. researchgate.net This underscores the high degree of stereospecificity in the interaction of this compound with its biological target, believed to be voltage-gated sodium channels. The precise three-dimensional arrangement of the functional groups and the lipophilic side chain is essential for optimal binding and modulation of channel function. The methyl groups and their specific stereochemical orientation have been identified as key determinants of the toxin's activity. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a powerful tool for probing the structure-activity relationship (SAR) of this potent neurotoxin. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological effects.

The design of this compound analogues generally focuses on modifications at the chiral centers, the length of the lipophilic tail, or the replacement of specific atoms or functional groups.

Epi-analogs: These analogues have an inverted stereochemistry at one or more of the chiral centers. The synthesis of various epimers of this compound, such as 3-epi-, 7-epi-, 8-epi-, and 10-epi-kalkitoxin, has been achieved. nih.gov The primary design principle behind these analogues is to investigate the importance of the specific stereoconfiguration at each chiral center for biological activity. These syntheses often leverage the same key reactions as the parent molecule's synthesis but utilize starting materials with the opposite stereochemistry at the desired position.

Aza-analogs: These derivatives involve the replacement of a carbon atom with a nitrogen atom. A notable example is the synthesis of 10-aza-9-oxathis compound. researchgate.netnih.gov The design principle here is to introduce a bioisosteric replacement that can alter the electronic properties, hydrogen bonding capabilities, and conformational flexibility of the molecule while potentially maintaining or enhancing its biological activity. The synthesis of aza-analogs often requires the development of novel synthetic methodologies for the construction of the modified backbone. nih.gov

| Analog Type | Design Principle | Example(s) |

| Epi- | Investigate the importance of specific stereoconfigurations | 3-epi-, 7-epi-, 8-epi-, 10-epi-kalkitoxin nih.gov |

| Nor- | Assess the contribution of specific methyl groups | 10-nor-, 16-nor-kalkitoxin nih.gov |

| Aza- | Introduce bioisosteric replacements to alter molecular properties | 10-aza-9-oxathis compound researchgate.netnih.gov |

Synthetic Routes to Modified this compound Structures

The structural complexity and potent biological activity of this compound have spurred significant efforts in chemical synthesis, not only to confirm its structure but also to generate analogs for structure-activity relationship (SAR) studies. The modular nature of its synthesis allows for the creation of diverse structures through several strategic approaches.

Stereochemical Modifications

One productive strategy involves the synthesis of stereoisomers (epimers) and truncated versions (nor-analogs) of this compound. A flexible synthetic route has been developed to access these compounds by systematically altering the stereochemistry of chiral building blocks. researchgate.netnih.gov Key reactions in this approach include an oxazolidinone-based diastereoselective 1,4-addition to install methyl groups with specific stereochemistry and an efficient titanium tetrachloride (TiCl₄)-mediated cyclization to form the essential thiazoline ring. researchgate.netnih.gov This methodology has successfully produced a range of analogs, including 3-epi-, 7-epi-, 8-epi-, and 10-epi-kalkitoxin, as well as 10-nor- and 16-nor-kalkitoxin. researchgate.netnih.gov Biological evaluation of these analogs against brine shrimp (Artemia salina) revealed that all tested synthetic stereoisomers were less potent than the natural (+)-kalkitoxin, highlighting the strict stereochemical requirements for its biological activity. researchgate.net

| Compound | LC₅₀ (μM) vs. Brine Shrimp |

|---|---|

| This compound (Natural) | 0.17 |

| This compound (Synthetic) | 0.18 |

| 3-epi-kalkitoxin | 15 |

| 7-epi-kalkitoxin | 3.6 |

| 8-epi-kalkitoxin | 1.7 |

| 10-epi-kalkitoxin | 0.62 |

| 10-nor-kalkitoxin | 1.8 |

| 16-nor-kalkitoxin | Inactive |

Backbone Modifications

Another innovative approach to modifying the this compound structure is the synthesis of "hydroxalogs," which are bioisosteres where a portion of the carbon backbone is replaced by a hydroxylamine (B1172632) (-NR-O-) moiety. nih.govacs.org Researchers successfully synthesized 10-aza-9-oxathis compound, an analog where the -CHMe-CH₂- unit at the C9-C10 position is replaced by a -NMe-O- group. acs.org The synthesis of this complex N,N,O-trisubstituted hydroxylamine was achieved through routes featuring a Mitsunobu inversion or, more efficiently, a Mukaiyama Markovnikov silyl (B83357) peroxidation of a terminal alkene followed by N-O bond formation. nih.gov This modification resulted in a compound with potent and selective cytotoxicity against the human hepato-carcinoma cell line HepG2, comparable to that of natural this compound. acs.org

| Compound | IC₅₀ vs. HepG2 Cell Line (ng/mL) |

|---|---|

| This compound | 3.2 |

| 10-aza-9-oxathis compound | 2.4 |

Iterative Assembly-Line Synthesis

Generation of Thiol Amide Derivatives (e.g., this compound Thiol Amide - KTA)

In the context of this compound synthesis, a thiol amide derivative is not typically a final, stable analog but rather a crucial synthetic intermediate required for the construction of the molecule's signature thiazoline ring. researchgate.netnih.gov The formation of this heterocyclic system is a key step in many total syntheses of this compound and its derivatives. researchgate.netnih.gov

The generation of the thiol amide precursor is often accomplished from a corresponding amide or oxazole (B20620). Following a protocol developed by Wipf, an oxazole intermediate can be converted to the open-chain thiol amide. This reaction involves treating the oxazole with hydrogen sulfide, typically in the presence of a base such as triethylamine.

Once formed, this thiol amide intermediate undergoes a cyclodehydration reaction to form the final thiazoline ring. researchgate.net This cyclization is a critical step and is often promoted by a dehydrating agent. Reagents such as titanium tetrachloride (TiCl₄) or (diethylamino)sulfur trifluoride (DAST) are commonly used to facilitate this transformation efficiently. researchgate.net While the term "this compound Thiol Amide (KTA)" might be used to describe this key precursor, the literature predominantly focuses on its role as a transient intermediate en route to the final this compound structure, rather than as an isolated, biologically evaluated derivative.

| Precursor Type | Reagents | Product |

|---|---|---|

| Oxazole Intermediate | H₂S, Et₃N | Thiol Amide Intermediate |

| Amide Intermediate | Lawesson's Reagent | Thiol Amide Intermediate |

Iv. Molecular Mechanisms of Biological Activity

Interactions with Ion Channels and Receptors

Kalkitoxin's neurotoxicity is primarily attributed to its ability to interact with and modulate the function of crucial ion channels and receptors in the nervous system. researchgate.netresearchgate.net

This compound exhibits neurotoxicity that is mediated through the N-Methyl-D-Aspartate (NMDA) receptor. henryford.comresearchgate.net This activity was identified in studies using cultured rat cerebellar granule neurons, establishing it as a potent neurotoxin acting via this key glutamate (B1630785) receptor. henryford.comresearchgate.net The NMDA receptor is critical for excitatory synaptic transmission, and its over-activation can lead to excitotoxicity and neuronal cell death. nih.gov The interaction of this compound with this receptor is a foundational component of its neurotoxic profile. researchgate.net

In addition to its effects on NMDA receptors, this compound also functions as an inhibitory ligand for voltage-sensitive sodium channels. nih.govhenryford.com These channels are essential for the initiation and propagation of action potentials in excitable cells. nih.gov By blocking these channels, this compound can interfere with nerve impulses. researchgate.net Research demonstrated that this compound could block neurotoxicity induced by veratridine (B1662332), a known sodium channel activator, with a half-maximal effective concentration (EC50) of 22.7 nM in cerebellar granule neuron cultures. researchgate.net This dual action on both NMDA receptors and voltage-gated sodium channels contributes to its potent neurobiological effects. henryford.comresearchgate.net

Cellular Bioenergetics and Mitochondrial Disruption

This compound profoundly impacts cellular energy metabolism by directly targeting the mitochondria, the primary site of cellular respiration. nih.govresearchgate.net

A primary mechanism of this compound's activity is the potent suppression of mitochondrial oxygen consumption by selectively inhibiting Complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain (ETC). nih.govresearchgate.netresearchgate.net The ETC is a series of protein complexes that transfer electrons to generate the energy required for ATP synthesis. youtube.com In experiments using permeabilized T47D breast tumor cells, the addition of 30 nM this compound decreased respiration initiated by a malate/pyruvate mixture (which feeds electrons into Complex I). nih.gov This inhibition could be circumvented by the addition of succinate, which donates electrons directly to Complex II, confirming that this compound's target is specifically Complex I. nih.gov This blockade of electron flow disrupts the cell's primary energy production pathway. nih.govresearchgate.net

By inhibiting mitochondrial respiration, this compound effectively induces a state of cellular hypoxia. researchgate.net This leads to the potent and selective inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway. nih.govresearchgate.net HIF-1 is a master transcription factor that regulates oxygen homeostasis and controls the expression of numerous genes involved in processes like angiogenesis and glucose metabolism. nih.govnih.gov

In T47D breast tumor cells, this compound was found to inhibit the hypoxia-induced activation of HIF-1 with an IC50 value of 5.6 nM. nih.govresearchgate.net This inhibition of HIF-1 activation prevents the downstream expression of its target genes. For example, this compound blocks the hypoxic induction of Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter-1 (GLUT-1) at the mRNA level in a concentration-dependent manner. nih.gov By preventing the secretion of angiogenic factors like VEGF, this compound disrupts tumor angiogenesis, the process by which new blood vessels are formed to supply tumors. nih.govresearchgate.net

Table 1: Effect of this compound on HIF-1 Pathway

| Parameter | Cell Line | Value | Effect | Source |

|---|---|---|---|---|

| IC50 for HIF-1 Activation | T47D Breast Tumor | 5.6 nM | Potent inhibition of hypoxia-induced HIF-1 activation. | nih.govresearchgate.net |

| Target Gene Expression | T47D Breast Tumor | 0.01 and 0.1 µM | Concentration-dependent inhibition of VEGF and GLUT-1 mRNA induction under hypoxic conditions. | nih.gov |

| Protein Secretion | T47D Breast Tumor | Various | Inhibition of hypoxia-stimulated secretion of VEGF protein. | nih.gov |

Signaling Pathway Modulation

Beyond its direct effects on ion channels and mitochondria, this compound modulates specific signaling pathways involved in cellular differentiation and metastasis.

In vascular smooth muscle cells (VSMCs), this compound has been shown to attenuate calcification by modulating the Runt-related transcription factor 2 (RUNX-2) signaling pathway. nih.gov It suppresses the expression of several osteogenic marker genes induced by calcium, including RUNX-2, osteopontin (B1167477) (OPN), SMAD4, osteocalcin, osterix (OSX), and collagen 1α in a dose-dependent manner. nih.gov This suggests a potential role for this compound in preventing the pathological calcification of vascular tissues. nih.gov

Furthermore, in the context of breast cancer metastasis, this compound has been found to inhibit the CXCL5/CXCR2 signaling axis. nih.govmdpi.com This pathway is involved in the colonization of bone by cancer cells. mdpi.com By suppressing this axis, this compound can inhibit the secondary growth of breast cancer cells in distant sites like bone, brain, and lungs, highlighting its anti-metastatic potential. nih.gov

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| ATP |

| Calcium |

| Carbon Monoxide |

| Collagen 1α |

| Cyanide |

| CXCL5 |

| Glucose |

| Glutamate |

| This compound |

| Malate |

| N-Methyl-D-Aspartate (NMDA) |

| NADH |

| Osteocalcin |

| Osteopontin (OPN) |

| Oxygen |

| Pyruvate |

| Rotenone |

| Succinate |

| Vascular Endothelial Growth Factor (VEGF) |

Inhibition of MAPK Signaling

This compound has been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for regulating cellular responses to a variety of external stimuli. Specifically, studies on osteoclast formation demonstrated that this compound can markedly decrease the phosphorylation of ERK1/2 and JNK, two key components of the MAPK cascade, that are induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL). researchgate.net This inhibition of MAPK signaling is a key part of the mechanism by which this compound obstructs osteoclast formation and inflammatory bone loss. researchgate.net

Suppression of STAT Signaling

The direct interaction and suppressive effects of this compound on the Signal Transducer and Activator of Transcription (STAT) signaling pathway are not extensively documented in the current scientific literature. The STAT pathway is vital for transmitting information from extracellular chemical signals to the nucleus, leading to DNA transcription and changes in gene expression. While this compound is known to suppress inflammation, a process often involving STAT signaling, the specific molecular mechanisms detailing its direct impact on STAT proteins or their phosphorylation remain an area for further investigation.

Impact on Runt-Related Transcription Factor 2 (RUNX-2) Pathways

A significant mechanism of action for this compound involves its potent inhibition of the Runt-related transcription factor 2 (RUNX-2) signaling pathway. nih.gov RUNX-2 is a master transcription factor essential for osteoblast differentiation and is implicated in pathological processes such as vascular calcification. nih.govkoreascience.kr

Research has demonstrated that this compound can attenuate the calcification of vascular smooth muscle cells (VSMCs) by targeting this pathway. nih.gov In models of induced vascular calcification, this compound was found to suppress the expression of RUNX-2 at both the gene and protein levels. nih.gov This, in turn, leads to the downregulation of several downstream osteogenic marker genes that are critical for the mineralization process. nih.govnih.govresearchgate.net The inhibitory effect of this compound extends to Bone Morphogenetic Protein 2 (BMP-2), an upstream activator of RUNX-2, further highlighting its comprehensive impact on this calcification pathway. koreascience.krnih.gov

Table 1: Effect of this compound on RUNX-2 Pathway and Osteogenic Gene Expression

| Gene/Protein Target | Upstream/Downstream of RUNX-2 | Observed Effect of this compound | Reference |

| RUNX-2 | - | Suppression of gene and protein expression | nih.gov, nih.gov |

| BMP-2 | Upstream | Repression of protein expression | nih.gov |

| SMAD family member 4 | Downstream | Inhibition of gene expression | nih.gov |

| Osterix | Downstream | Inhibition of gene expression | nih.gov |

| Collagen 1α | Downstream | Suppression of gene and protein expression | nih.gov, nih.gov |

| Osteopontin | Downstream | Inhibition of gene expression | nih.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The potent biological activity of this compound is intrinsically linked to its unique and complex molecular architecture. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of various analogues, have provided critical insights into the specific structural features that govern its function. researchgate.netnih.gov

Contribution of Specific Chiral Centers and Functional Groups

SAR studies have definitively shown that the precise stereochemistry of this compound is crucial for its high potency. The synthesis of various stereoisomers (epimers) and truncated analogues has allowed researchers to probe the importance of individual chiral centers and functional groups. researchgate.netnih.gov

Evaluations of these analogues have consistently demonstrated that alterations to the natural stereoconfiguration lead to a significant reduction in biological activity. researchgate.net For instance, epimers at positions C-3, C-7, C-8, and C-10, as well as analogues lacking certain methyl groups (nor-kalkitoxins), all exhibited diminished toxicity in brine shrimp lethality assays compared to the parent compound. researchgate.netnih.gov This indicates that the specific spatial arrangement of the methyl groups and other substituents along the lipophilic chain is a key determinant of its biological potency, likely by ensuring an optimal fit with its molecular target(s). researchgate.net

Table 2: Biological Activity of this compound Analogues

| Analogue | Structural Modification | Relative Biological Activity | Reference |

| (+)-Kalkitoxin | Natural Product | High | researchgate.net |

| 3-epi-Kalkitoxin | Inversion of stereocenter at C-3 | Reduced | nih.gov |

| 7-epi-Kalkitoxin | Inversion of stereocenter at C-7 | Reduced | nih.gov |

| 8-epi-Kalkitoxin | Inversion of stereocenter at C-8 | Reduced | nih.gov |

| 10-epi-Kalkitoxin | Inversion of stereocenter at C-10 | Reduced | nih.gov |

| 10-nor-Kalkitoxin | Removal of methyl group at C-10 | Reduced | nih.gov |

| 16-nor-Kalkitoxin | Removal of terminal methyl group | Reduced | nih.gov |

V. Pre Clinical Biological Evaluation and Therapeutic Research Applications

In Vitro Cellular Models for Activity Assessment

In vitro studies have been fundamental in elucidating the cellular and molecular mechanisms of kalkitoxin's activity, particularly in the contexts of neurotoxicity, cancer, and vascular health.

Research using primary cultures of cerebellar granule neurons (CGNs) has identified this compound as a potent neurotoxin that interacts with voltage-sensitive sodium channels (VSSCs). nih.govnih.gov Studies have shown that this compound effectively blocks neurotoxicity induced by veratridine (B1662332), a VSSC activator. nih.gov This blockade occurs in a concentration-dependent manner. nih.gov

Further investigation into its mechanism revealed that this compound is a potent inhibitor of the intracellular calcium ion elevation that is typically induced by veratridine in CGNs. nih.gov Direct evidence of its interaction with VSSCs comes from radioligand binding assays. While this compound alone did not affect the basal binding of [3H]batrachotoxin to neurotoxin site 2 on the VSSC, it did inhibit this binding in the presence of a positive allosteric modulator, deltamethrin. nih.gov These findings provide both functional and direct evidence that this compound interacts with neuronal voltage-sensitive sodium channels. nih.gov

Table 1: Neurotoxic Activity of this compound in Cerebellar Granule Neurons

| Assay | Parameter Measured | Result (EC₅₀ / IC₅₀) |

|---|---|---|

| Veratridine-Induced Neurotoxicity | Blockade of neurotoxic effects | EC₅₀: 22.7 nM nih.gov |

| Veratridine-Induced Ca²⁺ Influx | Inhibition of intracellular Ca²⁺ elevation | EC₅₀: 26.1 nM nih.gov |

This compound has demonstrated significant cytotoxic and antiproliferative effects across various human tumor cell lines, with its efficacy being dependent on the cell line and the duration of exposure. nih.gov In studies involving human breast cancer cell lines T47D and MDA-MB-231, as well as the neuroblastoma SH-SY5Y line, this compound's inhibitory effects were enhanced with prolonged exposure. nih.gov For instance, the antiproliferative impact was more pronounced after 144 hours compared to 48 hours of exposure. nih.gov

In the human colon carcinoma cell line HCT-116, this compound decreased cell survival with a potent IC₅₀ value after five days of exposure. nih.gov Other studies on the MDA-MB-231 breast cancer cell line determined a higher IC₅₀ value, noting that at concentrations up to 100 nM, this compound was not significantly cytotoxic within a 48-hour timeframe, which is a critical consideration for distinguishing cytotoxic effects from anti-migratory effects in shorter-term assays. mdpi.com Early studies also noted that this compound could induce a delayed form of cytotoxicity in colon tumor cells when assessed in 7-day clonogenic survival assays. nih.govresearchgate.net

Table 2: Antiproliferative/Cytotoxic Activity of this compound in Tumor Cell Lines

| Cell Line | Cancer Type | Parameter | Result (IC₅₀) | Exposure Time |

|---|---|---|---|---|

| HCT-116 | Colon Carcinoma | Cell Survival | 1 ng/mL (~2.7 nM) nih.gov | 5 days nih.gov |

| MDA-MB-231 | Breast Cancer | Cell Viability | 27.64 µM mdpi.com | 24-48 hours mdpi.com |

This compound has been shown to attenuate the calcification of vascular smooth muscle cells (VSMCs), a process analogous to bone formation that contributes to arteriosclerosis. nih.govnih.gov In laboratory models, this compound reduced calcium deposition and inorganic phosphate-induced calcification phenotypes in VSMCs, as demonstrated by Alizarin Red and von Kossa staining methods. nih.govresearchgate.net

The mechanism underlying this effect involves the suppression of key genes that regulate osteoblast differentiation. nih.gov this compound was found to inhibit the expression of runt-related transcription factor 2 (RUNX-2), a critical transcription factor in osteogenesis. nih.govnih.gov It also repressed the expression of other crucial proteins involved in the calcification process, including bone morphogenetic protein 2 (BMP-2), collagen 1α, and osteopontin (B1167477). nih.govnih.gov These findings suggest that this compound may mitigate vascular calcification by inhibiting the osteogenic transformation of VSMCs. nih.gov

In Vivo Model Systems for Efficacy Studies

Animal models have been instrumental in evaluating the therapeutic potential of this compound in complex biological systems, particularly for its anti-metastatic and anti-angiogenic properties.

In murine models of breast cancer, this compound has demonstrated a potent ability to suppress distant metastasis. nih.govresearchgate.net Specifically, in models using the MDA-MB-231 human breast cancer cell line, which readily metastasizes to bone, this compound was shown to suppress cancer cell migration and invasion. nih.govmdpi.com

A significant finding from these in vivo studies is this compound's protective role against bone destruction (osteolysis) induced by breast cancer cells. nih.govresearchgate.net Micro-computed tomography analysis of bone in mouse models revealed that this compound treatment helps preserve bone integrity. nih.gov The anti-metastatic mechanism appears to involve the inhibition of key chemokine pathways. This compound was found to inhibit the expression of CXCL5 and its receptor CXCR2, which are implicated in promoting the secondary growth of breast cancer cells in distant organs like the bone, brain, and lungs. nih.govresearchgate.net A derivative, this compound thiol amide (KTA), also showed the ability to reduce breast cancer metastasis to the bone and brain in a murine model, leading to a lower tumor burden and less bone destruction. researchgate.net These results indicate that this compound may be a potential therapeutic agent for treating metastatic breast cancer. nih.gov

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.com this compound has been identified as an inhibitor of angiogenesis, primarily by disrupting cellular signaling in response to hypoxia (low oxygen), a common condition within the tumor microenvironment. nih.govmdpi.com

Research has shown that this compound potently and selectively inhibits the hypoxia-induced activation of Hypoxia-Inducible Factor-1 (HIF-1) in T47D breast tumor cells, with an IC₅₀ of 5.6 nM. nih.govresearchgate.netmdpi.com HIF-1 is a key transcription factor that regulates many genes involved in the angiogenic process, including Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.com The mechanism for this HIF-1 inhibition is the suppression of mitochondrial oxygen consumption at the electron transport chain complex I. nih.govresearchgate.net By blocking the induction of angiogenic factors like VEGF in tumor cells, this compound effectively suppresses the angiogenic activity stimulated by the hypoxic tumor microenvironment. nih.govmdpi.com

Comparative Biological Activities of Synthetic Analogues

To understand the structure-activity relationship (SAR) of this compound, various synthetic analogues have been developed and evaluated. researchgate.netnih.gov These analogues typically involve modifications at different stereocenters or removal of certain functional groups to probe which parts of the molecule are essential for its biological activity. researchgate.netnih.gov The synthesis of analogues such as 3-epi-, 7-epi-, 8-epi-, 10-epi-, 10-nor-, and 16-nor-kalkitoxin has been achieved. nih.gov The evaluation of these compounds has provided critical insights into the structural determinants of this compound's toxicity and potency. researchgate.net

Comparative studies have revealed that the specific stereochemistry of the natural (+)-kalkitoxin is crucial for its high potency. researchgate.net The biological evaluation of various synthetic analogues, including the enantiomer ((-)-kalkitoxin) as well as several nor- and epi-kalkitoxins, demonstrated that these modified compounds had lesser activity than the natural product. researchgate.net This indicates that the specific arrangement of the methyl groups and their stereochemistry are key determinants of its toxicity. researchgate.net

Further research into more complex analogues has yielded compounds with interesting selectivity profiles. For instance, a hydroxylamine-based analog, 10-aza-9-oxathis compound, was synthesized where a -CHMe-CH2- unit in the backbone is replaced by a -NMe-O- moiety. researchgate.netnih.gov This analogue displayed potent and selective cytotoxicity against the human hepatocarcinoma cell line HepG2, with an IC50 value of 2.4 ng/mL, which is comparable to that of natural this compound (IC50 3.2 ng/mL). researchgate.net The selectivity was noted in its activity against HepG2 over the human leukemia cell line CEM and normal hematopoietic CFU-GM cells. researchgate.net

| Compound | Modification | Biological Activity Profile | Reference |

|---|---|---|---|

| (-)-kalkitoxin (enantiomer), nor- and epi-kalkitoxins | Alteration of stereochemistry or removal of methyl groups | Exhibited lesser activity compared to natural (+)-kalkitoxin. | researchgate.net |

| 10-Aza-9-oxathis compound | Replacement of a -CHMe-CH2- unit with a -NMe-O- moiety | Showed potent and selective cytotoxicity (IC50 2.4 ng/mL) against the HepG2 cell line, comparable to natural this compound (IC50 3.2 ng/mL). | researchgate.net |

The brine shrimp (Artemia salina) lethality assay is a common ecotoxicological tool used for the preliminary assessment of toxicity of chemical compounds. nih.govresearchgate.net Natural this compound has been shown to be toxic to brine shrimp, exhibiting a median lethal concentration (LC50) of 170 nM. nih.gov

| Compound | Assay | Result (LC50) | Reference |

|---|---|---|---|

| This compound | Brine Shrimp (Artemia salina) Toxicity | 170 nM | nih.gov |

| Synthetic Analogues (e.g., 10-epi-kalkitoxin) | Brine Shrimp (Artemia salina) Toxicity | Generally reduced activity compared to natural this compound. | researchgate.net |

Vi. Advanced Analytical and Methodological Approaches

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are crucial for elucidating the chemical structure of Kalkitoxin, providing detailed information about its functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy has been a primary technique for determining the planar structure and stereochemistry of this compound. jst.go.jpchemistry-chemists.com The initial structure determination involved characterizing six partial structures, which were subsequently connected to form the total structure, largely through various NMR experiments. wikipedia.org

Detailed NMR analysis provides insights into the molecular architecture. For instance, the presence of a sec-butyl group is indicated by characteristic deshielding of its central methine group due to an adjacent carbonyl. wikipedia.org A tertiary amide group, containing a carbonyl and an adjacent tertiary methylated nitrogen atom, was also identified. wikipedia.org This tertiary amide exists as a cis/trans mixture, contributing to the two conformations observed for this compound. wikipedia.org

Specific NMR techniques, such as 1D and 2D NMR, including HSQMBC and E. COSY, have been employed to determine the relative and absolute stereochemistry of this compound's chiral centers. jst.go.jpchemistry-chemists.com this compound possesses five chiral centers. wikipedia.orgchemistry-chemists.com The total stereochemistry of natural (+)-Kalkitoxin has been determined as 3R, 7R, 8S, 10S, 2′R. jst.go.jp Comparison of the ¹³C NMR chemical shifts of synthetic isomers with natural this compound has been used to confirm the absolute configuration, with the 3R,7R,8S,10S,2′R isomer showing the smallest differences. jst.go.jpchemistry-chemists.com

The presence of a thiazoline (B8809763) ring with a terminal alkene substituent was determined by techniques including ¹³C NMR, where chemical shifts of ring carbons adjacent to heteroatoms (sulfur and nitrogen) were compared to model compounds. wikipedia.org

Mass Spectrometry (MS/MS) for Molecular Characterization

Mass spectrometry, particularly Electron Ionization Mass Spectrometry (EI-MS) and LC-MS/MS, plays a vital role in determining the molecular weight and elemental composition of this compound, as well as providing fragmentation data for structural confirmation. wikipedia.orgnih.gov

This compound has a molecular formula of C₂₁H₃₈N₂OS and a molar mass of 366.61 g/mol . wikipedia.orgnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis has been used to determine the molecular formula by providing accurate mass measurements. researchgate.netfrontiersin.org LC-MS/MS analysis provides fragmentation patterns that are characteristic of the molecule's structure, aiding in the identification and characterization of this compound and its analogs. nih.govfrontiersin.org Data from LC-MS/MS experiments, including precursor ions and fragment ions, are recorded and can be used for comparison and identification purposes. nih.gov

| MS Data Type | Precursor Type | Precursor m/z | Ionization | Fragment m/z (Intensity) |

|---|---|---|---|---|

| LC-MS/MS nih.gov | [M+H]⁺ | 367.0 | positive | 283.096680 (100), 265.097839 (17.07), 284.030518 (0.37), 282.438477 (0.22), 217.305481 (0.21) |

| LC-MS/MS nih.gov | [M+H]⁺ | 367.246 | positive | 367.242065 (100), 283.183502 (58.20), 368.243347 (27.83), 284.186951 (11.13), 265.172821 (10.58) |

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of this compound from its natural source, Lyngbya majuscula, and for assessing its purity. Bioassay-guided fractionation, utilizing assays such as brine shrimp and goldfish toxicity assays, has been used to aid in the isolation process. jst.go.jp

Various chromatographic methods, including silica-gel column chromatography and reverse-phase HPLC, have been employed in the purification of this compound and its synthetic intermediates. pnas.orgbris.ac.uk These methods allow for the separation of this compound from other metabolites produced by the cyanobacterium and from impurities generated during synthesis. Assessing the purity of isolated this compound is critical for accurate structural characterization and biological activity testing. Chromatographic analysis, such as GC, can be used to confirm the purity of isolated compounds. pnas.org

Biochemical Assays for Target Identification and Validation

Biochemical assays are fundamental for identifying the biological targets of this compound and validating its mechanisms of action. This compound is known to induce NMDA receptor-mediated neuronal necrosis, block voltage-dependent sodium channels, and inhibit the electron transport chain (ETC) complex I. wikipedia.orgoatext.com

In vitro assays have been used to test the cytotoxicity of this compound against various cell lines, including human colon cell lines (HCT-116) and solid tumor cells, demonstrating preferential cytotoxicity towards solid tumor cells. wikipedia.orgresearchgate.net These assays measure the extent of differential cytotoxicity by observing effects on solid tumor cells compared to non-solid tumor or normal cells. wikipedia.org

Specific biochemical assays have revealed that this compound inhibits hypoxia-induced HIF-1 activation by suppressing mitochondrial oxygen consumption at ETC complex I (NADH-ubiquinone oxidoreductase). wikipedia.orgresearchgate.net Assays have also shown this compound's potent blocking effect on voltage-sensitive sodium channels in neuronal cell lines. researchgate.netresearchgate.netnih.govchemistry-chemists.com Studies involving competitive binding assays, such as displacement of [³H]-batrachotoxin binding, suggest that this compound interacts with a novel high-affinity site on the voltage-sensitive sodium channel, potentially site 7 or site 9, which overlaps with the local anesthetic binding site. chemistry-chemists.comnih.gov

Furthermore, biochemical studies have investigated this compound's impact on osteoclast differentiation, showing that it inhibits RANKL-induced osteoclast formation in bone marrow-derived macrophages by suppressing the expression of key genes and proteins involved in osteoclastogenesis, such as cathepsin K, MMP-9, TRAP, DC-STAMP, c-Fos, and NFATc1. mdpi.comescholarship.org

| Biological Target/Effect | Assay Type | Key Findings | Relevant Citations |

|---|---|---|---|

| NMDA receptor-mediated neuronal necrosis | Induces neuronal necrosis | wikipedia.org | |

| Voltage-dependent sodium channels | Blocking assay (e.g., in mouse neuro-2a cells, cerebellar granule neurons) | Potent blocker, suggested interaction at a novel high-affinity site (Site 7 or 9) | wikipedia.orgresearchgate.netresearchgate.netnih.govchemistry-chemists.comnih.gov |

| Electron transport chain (ETC) complex I | Oxygen consumption assay | Inhibits complex I, suppresses mitochondrial oxygen consumption | wikipedia.orgresearchgate.net |

| HIF-1 activation | Hypoxia-induced activation assay (e.g., in T47D breast tumor cells) | Potently and selectively inhibits hypoxia-induced HIF-1 activation | researchgate.net |

| Tumor cell cytotoxicity | In vitro cytotoxicity assay (e.g., HCT-116, solid tumor cells) | Exhibits preferential cytotoxicity for solid tumor cells | wikipedia.orgresearchgate.net |

| Osteoclast formation and resorption | In vitro osteoclastogenesis assay (e.g., using BMMs) | Inhibits RANKL-induced osteoclast formation and suppresses expression of osteoclastogenesis markers (e.g., Cathepsin K, NFATc1) | mdpi.comescholarship.org |

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling techniques are increasingly used to complement experimental studies, providing theoretical insights into the structure, properties, and interactions of this compound with its biological targets. oatext.comkallipos.grresearchgate.net

Density Functional Theory (DFT) calculations have been applied to study the vibrational spectrum of this compound, comparing theoretical simulations with empirical FT-IR and Raman spectra. oatext.com These calculations can help in understanding the molecular structure and predicting spectroscopic properties. oatext.com

Molecular modeling, including homology modeling and molecular docking, can be used to predict the binding mode of this compound to its protein targets, such as voltage-gated sodium channels. nih.gov Although specific detailed computational studies on this compound's interaction with sodium channels were not extensively detailed in the search results, similar studies on related compounds like hermitamide B, which also blocks sodium channels, illustrate the application of these methods. nih.gov These studies involve modeling the protein structure and docking the ligand to potential binding sites to understand the key interactions, such as hydrophobic contacts and hydrogen bonds, that govern binding affinity and specificity. nih.gov Computational approaches can also be used to analyze the conformational preferences of molecules like this compound, such as the cis/trans isomerism of the tertiary amide bond, which has been observed experimentally. wikipedia.orgfrontiersin.org

Computational chemistry provides a theoretical framework for understanding the relationship between the chemical structure of this compound and its biological activity, aiding in the design of analogs with potentially altered properties.

Vii. Future Directions and Interdisciplinary Research Prospects

Exploration of Undiscovered Kalkitoxin Analogues from Natural Sources

Moorea producens is known to produce a wide array of secondary metabolites, and this compound is just one example nih.gov. The potential exists for the discovery of novel this compound analogues from different strains of M. producens or other cyanobacteria species inhabiting diverse marine environments nih.govdntb.gov.ua. Exploring these natural sources using advanced spectroscopic and chromatographic techniques, coupled with bioactivity screening, could yield analogues with potentially improved pharmacological properties or different target specificities. The chemical diversity of marine cyanotoxins is an active area of research, suggesting the likelihood of finding new structural variants acs.org.

Development of Novel Synthetic Strategies for Enhanced Analog Production

While total syntheses of (+)-Kalkitoxin have been achieved, these routes can be complex, involving multiple steps rsc.orgacs.org. Future research will likely focus on developing more efficient and scalable synthetic strategies to produce this compound and its analogues europa.eu. Techniques such as assembly-line synthesis, which mimics natural enzymatic processes, have shown promise in the stereocontrolled synthesis of complex molecules like this compound acs.orgeuropa.eu. Developing novel synthetic methodologies is crucial for providing sufficient quantities of this compound and its analogues for comprehensive biological evaluation and potential therapeutic development. Research into iterative chemical synthesis using boronic esters has demonstrated its power for the stereocontrolled synthesis of natural products acs.orgresearchgate.net.

Deeper Elucidation of Interacting Biological Systems and Signaling Networks

This compound has been shown to interact with voltage-sensitive sodium channels and inhibit mitochondrial electron transport chain complex I nih.govwikipedia.org. It also affects hypoxic signaling by inhibiting hypoxia-induced activation of HIF-1 nih.gov. More recent studies indicate its influence on various signaling pathways, including the suppression of JNK and ERK phosphorylation in the context of osteoclast differentiation and its impact on RUNX-2 signaling pathways in vascular smooth muscle cells mdpi.comnih.gov. Further research is needed to fully map the complex network of biological systems and signaling pathways modulated by this compound. This includes investigating its interactions with other cellular targets and understanding the downstream effects of these interactions at a systems level. Studies have also linked this compound to the modulation of PKA activity, suggesting a rapid link between respiratory chain disruption and PKA signaling biorxiv.org. Understanding these intricate interactions is vital for identifying potential therapeutic applications and predicting off-target effects.

Potential for Derivatization Towards Specific Therapeutic Applications (e.g., Anti-cancer, Anti-calcification)

This compound has demonstrated promising activity against cancer cells, showing solid tumor-selective cytotoxicity and inhibiting the migration and invasion of breast cancer cells nih.govmdpi.comnih.gov. It has also shown potential in attenuating vascular calcification mdpi.comkoreascience.krnih.gov. Future research will explore the derivatization of this compound to enhance its potency, selectivity, and reduce potential toxicity for specific therapeutic applications. This involves modifying the this compound structure to create analogues with improved pharmacokinetic properties and targeted delivery mechanisms. Studies have already explored the synthesis and biological evaluation of this compound analogues, demonstrating that minor structural variations can impact activity researchgate.netresearchgate.net. The potential of cyanobacteria-derived compounds as anticancer agents is a significant area of research austinpublishinggroup.commdpi.comnih.govphcogrev.com. This compound's ability to inhibit breast cancer metastasis and protect against inflammatory bone loss further highlights its therapeutic potential mdpi.comsciprofiles.com. Its effects on vascular smooth muscle cell calcification via RUNX-2 signaling pathways also suggest its relevance for treating arteriosclerosis mdpi.comkoreascience.krnih.gov.

Here is a table summarizing some of the observed biological activities relevant to therapeutic applications:

| Biological Activity | Observed Effects | Relevant Therapeutic Area | Source |

| Cytotoxicity | Solid tumor-selective cytotoxicity (e.g., HCT-116 colorectal carcinoma cells) | Anti-cancer | nih.gov |

| Inhibition of Cell Division | Inhibits cell division in fertilized sea urchin embryo assay | Anti-cancer | nih.gov |

| Inhibition of Angiogenesis | Targets tumor angiogenesis by blocking induction of angiogenic factors (e.g., VEGF) | Anti-cancer | nih.gov |

| Inhibition of Hypoxic Signaling | Potently and selectively inhibits hypoxia-induced activation of HIF-1 | Anti-cancer | nih.gov |

| Inhibition of Mitochondrial Function | Suppresses mitochondrial oxygen consumption at electron transport chain complex I | Anti-cancer | nih.gov |

| Suppression of Cancer Cell Migration/Invasion | Suppressed migration and invasion of breast cancer cells (MDA-MB-231) in vitro and in animal models | Anti-cancer (Anti-metastasis) | mdpi.comnih.govsciprofiles.com |

| Protection Against Inflammatory Bone Loss | Reduces osteoclast formation and resorption | Anti-cancer (Bone Metastasis), Osteoporosis | mdpi.commdpi.comsciprofiles.com |

| Attenuation of Vascular Calcification | Inhibits calcification of vascular smooth muscle cells via RUNX-2 signaling pathways | Anti-calcification, Arteriosclerosis | mdpi.comkoreascience.krnih.gov |

Role of this compound in Understanding Cyanobacterial Chemical Ecology

This compound's production by Moorea producens is physiologically and ecologically significant nih.gov. As a secondary metabolite, it likely plays a role in the cyanobacterium's interactions with its environment, potentially serving as a defense mechanism against grazers or competing organisms nih.govlidsen.com. Investigating the ecological role of this compound can provide insights into the complex chemical ecology of cyanobacteria and the evolutionary pressures that drive the production of such bioactive compounds. Understanding these ecological roles can also inform strategies for the sustainable cultivation of this compound-producing cyanobacteria. Cyanotoxins, including lipopeptides like this compound, are known to play important roles in chemical defense and potentially chemical signaling within aquatic ecosystems lidsen.com.

常见问题

Q. What is the chemical structure of kalkitoxin, and how has its synthesis been approached in academic research?

this compound is a lipopeptide containing a 2,4-disubstituted thiazoline ring, a lipophilic chain, and an unsaturated CH₂=CH₂ unit, with five asymmetric centers (3R, 7R, 8S, 10S, and 2′R) . Total synthesis strategies involve stereoselective construction of the thiazoline ring and polyketide chain, as demonstrated by Wu et al. (1996) and White et al. (2004), using modular peptide coupling and chiral auxiliary-mediated reactions .

Q. What are the primary biological sources of this compound, and how is it extracted for experimental use?

this compound is isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), collected in tropical coastal waters. Extraction involves organic solvent partitioning (e.g., methanol/dichloromethane) followed by brine shrimp toxicity-guided fractionation and HPLC purification .

Q. What primary mechanisms underlie this compound's antitumor activity?

this compound disrupts hypoxic signaling by inhibiting hypoxia-inducible factor 1 (HIF-1) activation (IC₅₀ = 5.6 nM in T47D cells) via suppression of mitochondrial oxygen consumption at complex I . It also blocks voltage-gated sodium channels, contributing to neurotoxicity and delayed tumor cell cytotoxicity .

Q. How is this compound's neurotoxic activity assessed in preclinical models?

Neurotoxicity is evaluated using brine shrimp (Artemia salina) lethality assays (LC₅₀ = 170 nM) and rat cerebellar granule neuron cultures, where it inhibits NMDA receptor-mediated excitotoxicity and sodium channel function .

Q. What methodological frameworks are used to assess this compound's cytotoxicity across cell lines?

Cytotoxicity is quantified via 7-day clonogenic survival assays (e.g., HCT116 colon cancer cells, IC₅₀ = 1 ng/mL) and time-dependent proliferation studies (48–144 hr exposures in T47D, MDA-MB-231, and SH-SY5Y cells) .

Advanced Research Questions

Q. How do researchers design experiments to evaluate this compound's inhibition of HIF-1 in tumor cells?

Hypoxic signaling inhibition is tested using nuclear extract Western blots for HIF-1α protein levels under 1% O₂. Dose-response curves (10⁻¹²–10⁻⁶ M) and comparative assays with 1,10-phenanthroline (a known HIF inhibitor) validate specificity . Mitochondrial respiration is concurrently measured via oxygen consumption assays with ETC complex I inhibitors (e.g., rotenone) .

Q. How can contradictions in this compound's reported mitochondrial targets (complex I vs. IV) be resolved?

Mechanistic studies using isolated ETC complexes and selective inhibitors (e.g., antimycin A for complex III) clarify target specificity. While initial studies implicated complex I , later work showed this compound selectively suppresses complex IV (cytochrome c oxidase) activity without affecting complexes II or III . Discrepancies may arise from cell type-specific metabolic dependencies .

Q. What experimental approaches quantify this compound's concentration-dependent effects on osteoclast differentiation?

Osteoclastogenesis is assessed using RANKL/M-CSF-stimulated precursor cells treated with this compound (5–20 nM). TRAP staining and nuclear count analysis at day 5 post-treatment reveal dose-dependent inhibition, validated by qPCR for osteoclast markers (e.g., cathepsin K) .

Q. How do time-resolved spectroscopic techniques elucidate this compound's molecular interactions?

FT-IR and Raman spectroscopy, combined with density functional theory (DFT), analyze vibronic-mode coupling in this compound’s thiazoline ring. However, these methods require cross-validation with NMR and X-ray crystallography due to potential artifacts in dynamic systems .

Q. What strategies address cell line-specific variability in this compound's cytostatic effects?

Comparative transcriptomics (e.g., RNA-seq of T47D vs. SH-SY5Y cells) identify hypoxia-response element (HRE)-driven gene expression differences. Pharmacodynamic studies using HIF-1α knockout lines further isolate mechanism-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。